molecular formula C19H29BrN4O2 B6051544 1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide

1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide

Cat. No.: B6051544
M. Wt: 425.4 g/mol
InChI Key: IWRRCWWZCVSFMM-UHFFFAOYSA-N
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Description

1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a morpholine moiety, which enhances its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Morpholine Moiety: The benzimidazole intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base to introduce the morpholine group.

    Attachment of the Dimethylbutanone Group: The final step involves the alkylation of the benzimidazole-morpholine intermediate with 3,3-dimethylbutan-2-one under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Imino-3-(2-piperidin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one
  • 1-[2-Imino-3-(2-pyrrolidin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one

Uniqueness

1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide is unique due to the presence of the morpholine moiety, which enhances its solubility and bioavailability compared to similar compounds with different substituents.

Properties

IUPAC Name

1-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2.BrH/c1-19(2,3)17(24)14-23-16-7-5-4-6-15(16)22(18(23)20)9-8-21-10-12-25-13-11-21;/h4-7,20H,8-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRRCWWZCVSFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C1=N)CCN3CCOCC3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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